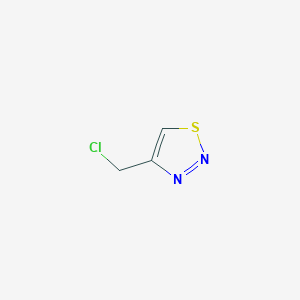

![molecular formula C19H22N2O5 B2953431 1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1448078-22-5](/img/structure/B2953431.png)

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

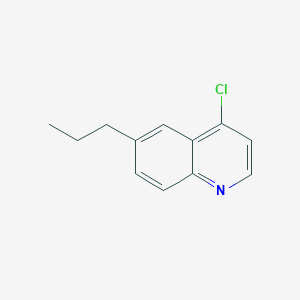

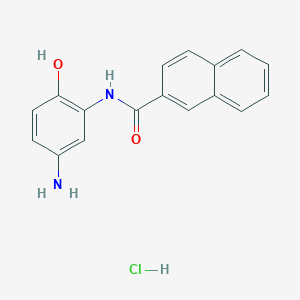

The compound “1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic molecules . The molecule also contains a piperidine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

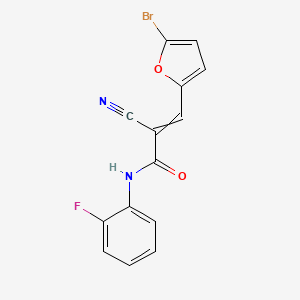

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For instance, the crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propan-2-ol, has been reported . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 1,3-benzodioxinones with primary amines at room temperature readily afforded the corresponding salicylamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the crystal structure of a related compound was found to be orthorhombic, with a = 10.0820 (14) Å, b = 13.1135 (19) Å, c = 20.644 (3) Å, V = 2729.4 Å .科学的研究の応用

Anti-acetylcholinesterase Activity

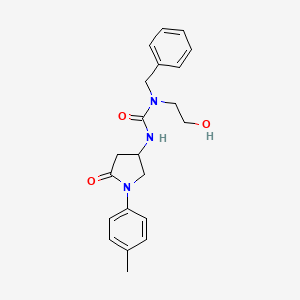

A series of piperidine derivatives, including structures similar to the compound , were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific substitutions significantly increased the activity, suggesting the potential of such compounds in the development of treatments for conditions associated with acetylcholinesterase, such as Alzheimer's disease (Sugimoto et al., 1990).

Antinociceptive and Antioxidant Properties

Novel phenoxy acetyl carboxamides, structurally related to the compound , demonstrated promising antinociceptive and antioxidant activities. These compounds showed significant radical scavenging abilities and elicited good antinociceptive activity in animal models, indicating their potential therapeutic applications in pain management and oxidative stress-related conditions (Manjusha et al., 2022).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from benzodifurans, including structures similar to the compound of interest, showed significant anti-inflammatory and analgesic activities. These compounds were effective in cyclooxygenase inhibition and exhibited promising results in animal models, suggesting their potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

HIV-1 Inhibition

Incorporating polar groups into piperidine-4-carboxamide CCR5 antagonists, including compounds structurally similar to the one , resulted in improved metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion. These findings indicate the potential application of such compounds in the development of new treatments for HIV-1 (Imamura et al., 2006).

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .

Mode of Action

For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been found to exhibit potent growth inhibition properties against various cancer cell lines . For instance, they can cause cell cycle arrest and induce apoptosis .

Safety and Hazards

While specific safety and hazard information for “1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide” is not available in the retrieved papers, similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures such as wearing protective gloves, eye protection, and respiratory protection should be taken when handling these compounds .

将来の方向性

The future directions for research on “1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, further mechanistic studies could be conducted to understand the exact mode of action of these compounds .

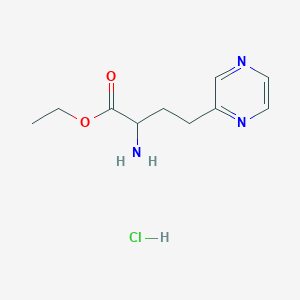

特性

IUPAC Name |

1-acetyl-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-14(22)21-9-6-15(7-10-21)19(23)20-8-2-3-11-24-16-4-5-17-18(12-16)26-13-25-17/h4-5,12,15H,6-11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBARTXWGOBCCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)

![2-chloro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)

![7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953357.png)

![N-isopropyl-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2953358.png)

![4-Methyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2953359.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2953361.png)

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)